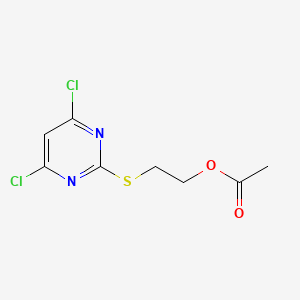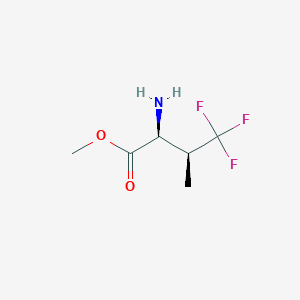
(2S,3S)-Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate is an organic compound characterized by its unique structure, which includes a trifluoromethyl group and an amino acid ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as methyl 2-amino-3-methylbutanoate and trifluoromethyl iodide.
Reaction Conditions: The key step involves the introduction of the trifluoromethyl group. This is achieved through a nucleophilic substitution reaction where trifluoromethyl iodide reacts with the amino acid ester in the presence of a base such as sodium hydride.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
(2S,3S)-Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
(2S,3S)-Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Synthetic Organic Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand the effects of trifluoromethyl groups on biological activity and molecular interactions.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals due to its unique chemical properties.
作用机制
The mechanism of action of (2S,3S)-Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in enzymes or receptors. This interaction can modulate the activity of the target protein, leading to various biological effects. The amino acid ester moiety may also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
相似化合物的比较
Similar Compounds
(2S,3S)-Methyl 2-amino-3-methylbutanoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(2S,3S)-Methyl 2-amino-4,4,4-trifluoro-3-hydroxybutanoate: Contains a hydroxyl group instead of a methyl group, affecting its reactivity and interactions.
(2S,3S)-Ethyl 2-amino-4,4,4-trifluoro-3-methylbutanoate: Similar structure but with an ethyl ester, leading to variations in lipophilicity and metabolic stability.
Uniqueness
The presence of the trifluoromethyl group in (2S,3S)-Methyl 2-amino-4,4,4-trifluoro-3-methylbutanoate imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in medicinal chemistry and other scientific research fields.
属性
分子式 |
C6H10F3NO2 |
|---|---|
分子量 |
185.14 g/mol |
IUPAC 名称 |
methyl (2S,3S)-2-amino-4,4,4-trifluoro-3-methylbutanoate |
InChI |
InChI=1S/C6H10F3NO2/c1-3(6(7,8)9)4(10)5(11)12-2/h3-4H,10H2,1-2H3/t3-,4-/m0/s1 |
InChI 键 |
GYTYWSNHCVQMGU-IMJSIDKUSA-N |
手性 SMILES |
C[C@@H]([C@@H](C(=O)OC)N)C(F)(F)F |
规范 SMILES |
CC(C(C(=O)OC)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


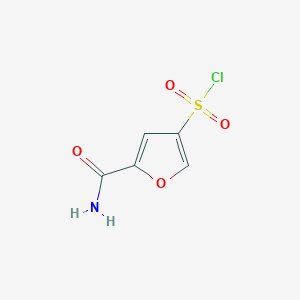

![6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12921529.png)
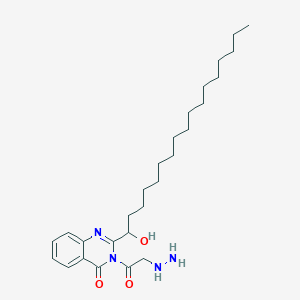
![5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine](/img/structure/B12921533.png)
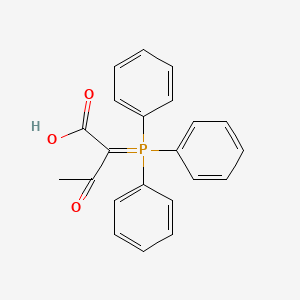

![(E)-N-[3-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine](/img/structure/B12921555.png)
![2-Butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide](/img/structure/B12921558.png)
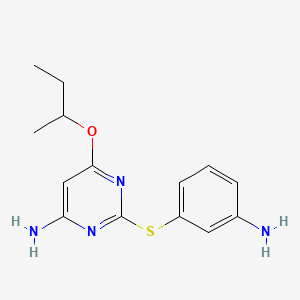
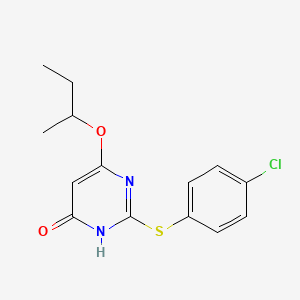
![2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one](/img/structure/B12921585.png)
![5-(Dimethylamino)-1,3-dimethyl-1,10a-dihydro-2H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H)-dione](/img/structure/B12921586.png)
